molecular formula C12H9ClN4O4 B12906049 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 66427-76-7

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B12906049
CAS No.: 66427-76-7
M. Wt: 308.68 g/mol
InChI Key: HHKFILBTVSLJTM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is a pyrimidine derivative featuring a benzoate ester backbone substituted with a 2-chloro-5-nitropyrimidin-4-yl amino group. This compound is structurally characterized by its nitro (-NO₂) and chloro (-Cl) substituents on the pyrimidine ring, coupled with a methyl ester moiety.

Properties

CAS No.

66427-76-7

Molecular Formula

C12H9ClN4O4

Molecular Weight

308.68 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

HHKFILBTVSLJTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation of the 2-Chloro-5-nitropyrimidine Intermediate

The 2-chloro-5-nitropyrimidine core is a key intermediate in the synthesis of the target compound. Its preparation typically involves:

  • Cyclization of substituted acrylates with nitromethane and orthoformates :
    A one-pot method starts with 2-halogenated acrylates reacting with nitromethane under organic base catalysis (e.g., DBU) at moderate temperatures (40–45 °C) for several hours. This is followed by condensation with orthoformates catalyzed by Lewis acids (e.g., stannic chloride or zinc chloride) at elevated temperatures (90–120 °C), leading to pyridine ring cyclization and formation of 2-hydroxy-5-nitropyridine derivatives. Subsequent chlorination converts the hydroxy group to chlorine, yielding 2-chloro-5-nitropyridine.

  • Chlorination step :
    The 2-hydroxy-5-nitropyridine intermediate is chlorinated using reagents such as phosphorus oxychloride or thionyl chloride to afford 2-chloro-5-nitropyridine with high yield and purity.

Step Reagents/Conditions Yield (%) Notes
1 2-halogenated acrylate + nitromethane + DBU, 40-45 °C, 6 h ~86-90 One-pot reaction, organic base catalysis
2 Addition of orthoformate + Lewis acid, 90-120 °C, 4-6 h - Cyclization to 2-hydroxy-5-nitropyridine
3 Chlorination of hydroxy intermediate - Conversion to 2-chloro-5-nitropyridine

Coupling of 2-Chloro-5-nitropyrimidine with Methyl 2-Aminobenzoate

The target compound is formed by nucleophilic aromatic substitution (SNAr) of the chlorine atom on the 2-chloro-5-nitropyrimidine with the amino group of methyl 2-aminobenzoate or its derivatives.

  • Reaction conditions :
    The coupling is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane, often in the presence of a base like potassium carbonate or potassium phosphate to deprotonate the amine and facilitate nucleophilic attack. The reaction temperature ranges from room temperature to reflux (20–85 °C), and reaction times vary from 2 to 12 hours depending on conditions.

  • Catalysis and additives :
    In some protocols, palladium-catalyzed Buchwald-Hartwig amination is employed using Pd2(dba)3 and ligands such as XPhos to improve coupling efficiency and selectivity, especially when sterically hindered or electronically deactivated substrates are involved.

Step Reagents/Conditions Yield (%) Notes
1 2-chloro-5-nitropyrimidine + methyl 2-aminobenzoate + K2CO3, DMF, 20 °C, 2 h Moderate to high SNAr reaction under mild conditions
2 Pd2(dba)3 + XPhos + K3PO4, 1,4-dioxane, 85 °C, 12 h ~60 Buchwald-Hartwig amination for enhanced yield

Purification and Characterization

  • Purification :
    The crude product is typically purified by recrystallization from solvents such as isopropanol or by flash chromatography on silica gel using solvent gradients (e.g., cyclohexane/ethyl acetate mixtures).

  • Characterization :
    The final compound is characterized by standard analytical techniques including NMR spectroscopy, LC-MS, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Yield Range (%) Remarks
Synthesis of 2-hydroxy-5-nitropyridine 2-halogenated acrylate, nitromethane, DBU, orthoformate, Lewis acid, 40-120 °C 86–91 One-pot cyclization method
Chlorination to 2-chloro-5-nitropyridine Chlorinating agent (e.g., POCl3) High Converts hydroxy to chloro group
Coupling with methyl 2-aminobenzoate K2CO3 or K3PO4 base, DMF or dioxane, Pd catalyst optional, 20–85 °C 60–90 SNAr or Pd-catalyzed amination
Purification Recrystallization or flash chromatography - Ensures high purity and yield

Research Findings and Notes

  • The one-pot synthesis of 2-hydroxy-5-nitropyridine followed by chlorination is an efficient route to the key pyrimidine intermediate, offering high yields and purity suitable for further functionalization.

  • The nucleophilic aromatic substitution on 2-chloro-5-nitropyrimidine is facilitated by the electron-withdrawing nitro group, which activates the pyrimidine ring toward amination.

  • Palladium-catalyzed amination methods provide an alternative to classical SNAr, especially useful for substrates with steric hindrance or requiring milder conditions.

  • Reaction conditions such as solvent choice, temperature, and base significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, synthesis pathways, and applications of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate and related compounds:

Compound Name (Source) Structural Features Molecular Weight (g/mol) Synthesis Highlights Applications/Notes
This compound (Target) Methyl benzoate, 2-chloro-5-nitropyrimidin-4-yl amino 323.7 (calculated) Not explicitly described in evidence; likely involves nucleophilic substitution between methyl 2-aminobenzoate and 2,4-dichloro-5-nitropyrimidine. Potential kinase inhibitor (inference from analogs) .
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate () Ethyl ester, methylamino substitution 337.7 (calculated) Synthesized via reaction of ethyl 2-(methylamino)benzoate with 2,4-dichloro-5-nitropyrimidine in dioxane (93% yield). DCLK1 kinase inhibitor for gastrointestinal cancer research .
Methyl 2-((4-((1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)amino)-2-chloropyrimidin-5-yl)amino)-2-oxoacetate () Boc-protected amine, cyclohexyl group, oxoacetate 442 (MS data) Multi-step synthesis involving nitro reduction (Fe/NH₄Cl) and coupling with methyl 2-chloro-2-oxoacetate. Intermediate for spirocyclic compound 196, potential pharmaceutical applications .
Bensulfuron-methyl () Sulfonylurea bridge, dimethoxypyrimidinyl 410.4 (known) Derived from sulfonylurea herbicides. Pesticide (inhibits acetolactate synthase in plants) .
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate () Butanoate ester, isopropylamino, R-configuration 316.7 (reported) Commercial availability (Synblock); synthesis unspecified. Discontinued; potential chiral intermediate in drug discovery .
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate () Methyl ester, methylamino 323.7 (calculated) Discontinued product (CymitQuimica). Likely explored for kinase inhibition but withdrawn due to stability or efficacy issues .

Key Observations

Ester Group Impact: Methyl vs. ethyl esters influence lipophilicity and metabolic stability. For example, the ethyl ester in may enhance bioavailability compared to methyl analogs .

Substituent Effects on Bioactivity :

  • Nitro and chloro groups on the pyrimidine ring are critical for electron-deficient character, facilitating nucleophilic substitution reactions and kinase inhibition (e.g., DCLK1 in ) .
  • Sulfonylurea groups () confer herbicidal activity by disrupting plant enzyme pathways, a mechanism absent in nitro/chloro-pyrimidine derivatives .

Synthetic Complexity :

  • Multi-step syntheses (e.g., ) involving nitro reduction and Boc protection highlight the compound’s role as an intermediate for complex spirocycles .
  • High-yield single-step reactions () demonstrate efficiency for lead optimization in drug discovery .

Commercial and Practical Considerations :

  • Discontinued products () suggest challenges in scalability, stability, or efficacy, emphasizing the need for robust substituent optimization .

Biological Activity

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate, with the CAS number 66427-76-7, is a compound of significant interest in medicinal chemistry due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9ClN4O4C_{12}H_{9}ClN_{4}O_{4} and a molecular weight of approximately 308.68 g/mol. Its structure features a benzoate moiety linked to a nitropyrimidine fragment, characterized by the presence of a chloro group at the 2-position and a nitro group at the 5-position of the pyrimidine ring. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₉ClN₄O₄
Molecular Weight308.68 g/mol
CAS Number66427-76-7
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit specific receptor signaling pathways that are crucial in inflammatory responses, particularly those involving immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades . These pathways are integral to allergic reactions and other immune responses.

Inhibition of Cytokine Release

The compound's ability to inhibit cytokine release has been documented in various studies. By interfering with receptor signaling, it reduces pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in decreased levels of inflammatory markers following exposure to allergens. These findings suggest potential applications in allergy treatment and management of autoimmune diseases.
  • Cell Culture Experiments : In vitro studies have demonstrated that this compound significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, indicating its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds exhibiting similar structures.

Compound NameUnique Features
Methyl 3-amino benzoateContains an amino group at the meta position; simpler structure
2-Chloro-4-(methylsulfonyl)-3-(nitrophenyl)benzoic acidFeatures a sulfonyl group; different biological activity profile
5-Nitro-pyrimidine derivativesVariations in substitution patterns on the pyrimidine ring; diverse pharmacological profiles

These comparisons highlight the specificity of this compound's functional groups, which confer distinct biological activities and therapeutic potential.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain room temperature during substitution to minimize side reactions (e.g., over-chlorination) .
  • Catalyst Selection : Use Fe powder for nitro reduction due to its cost-effectiveness and compatibility with aqueous NH₄Cl .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., EtOAc/hexane) for intermediates, as described in the patent .

Advanced: How can computational modeling predict the reactivity of the nitro group in reduction or substitution reactions?

Q. Answer :

  • DFT Calculations : Use density functional theory (DFT) to analyze electron density and frontier molecular orbitals (HOMO/LUMO) at the nitro group. This predicts susceptibility to nucleophilic attack or reduction .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., THF) to assess stabilization of transition states during substitution .
  • Case Study : Compare reduction kinetics (Fe vs. catalytic hydrogenation) using computational models to identify energetically favorable pathways .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Q. Answer :

  • MS (ESI+) : Confirm molecular weight (e.g., m/z 442 [M + H]+ for intermediates) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine) and ester carbonyls (δ 165–170 ppm) .
  • IR Spectroscopy : Detect nitro stretches (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How can contradictory biological activity data for pyrimidine derivatives be resolved?

Q. Answer :

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding using crystallography or docking studies .
  • Assay Conditions : Re-evaluate bioactivity under standardized conditions (pH, solvent, cell lines) to isolate compound-specific effects .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .

Basic: What purification methods are suitable after acylation steps?

Q. Answer :

  • Column Chromatography : Use silica gel with EtOAc/hexane (1:3 to 1:1 gradient) to separate polar byproducts .
  • Recrystallization : For crystalline intermediates, use ethanol/water mixtures to improve purity .
  • HPLC : Apply reverse-phase C18 columns for final product polishing if impurities persist .

Advanced: How does modifying the benzoate moiety influence pharmacokinetics?

Q. Answer :

  • Ester Hydrolysis Studies : Evaluate stability in simulated gastric fluid (pH 1.2) and plasma to assess prodrug potential .
  • LogP Adjustments : Introduce electron-withdrawing groups (e.g., nitro) to reduce lipophilicity and enhance solubility .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Advanced: What mechanistic insights explain regioselectivity in the substitution of 2,4-dichloro-5-nitropyrimidine?

Q. Answer :

  • Nucleophilic Preference : The C4 position is more electrophilic due to electron-withdrawing nitro and chloro groups, favoring attack by amines at C4 over C2 .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) at C4 hinder further substitution at C2, as observed in intermediate 193 .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic control (C4 substitution), while higher temperatures may shift selectivity .

Basic: How can reaction yields be improved during nitro group reduction?

Q. Answer :

  • Excess Reducing Agent : Use a 10:1 molar ratio of Fe powder to substrate to ensure complete reduction .
  • Acidic Conditions : Saturate EtOH with NH₄Cl to protonate intermediates and prevent re-oxidation .
  • Workup : Filter hot to remove Fe residues and prevent product adsorption .

Advanced: What strategies validate the compound’s potential as a kinase inhibitor?

Q. Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-competitive assays .
  • Co-crystallization : Resolve X-ray structures with target kinases (e.g., EGFR) to confirm binding mode .
  • Mutagenesis Studies : Introduce mutations at predicted binding sites (e.g., hinge region) to validate SAR .

Basic: What safety precautions are essential during synthesis?

Q. Answer :

  • Nitro Compound Handling : Use explosion-proof equipment and avoid grinding dry intermediates .
  • Chlorinated Byproducts : Monitor via GC-MS and employ scrubbers for HCl gas .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal exposure .

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